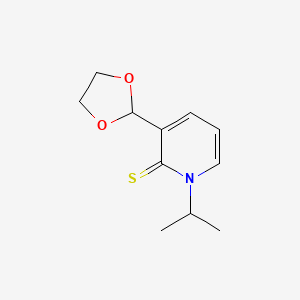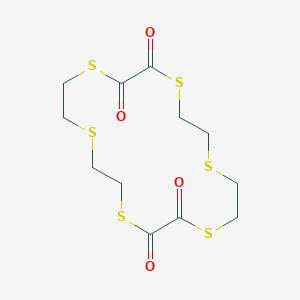
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone is a sulfur-containing macrocyclic compound. It is known for its ability to form complexes with transition metal ions, making it a valuable compound in various fields of chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone can be synthesized from bis(2-mercaptoethyl) sulfide and ethane-1,1’-thiobis(2-chloroethyl)thio . The reaction typically involves the formation of a macrocyclic ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfur-containing derivatives.
Applications De Recherche Scientifique
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry: It is used in materials science for the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism by which 1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone exerts its effects involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical reactivity. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: This compound contains oxygen atoms instead of sulfur and is known for its ability to form complexes with alkali and alkaline earth metals.
1,4,7,10-Tetrathiacyclododecane: A smaller sulfur-containing macrocycle with similar metal-binding properties.
1,4,7-Trithiacyclononane: Another sulfur-containing macrocycle, but with fewer sulfur atoms and a smaller ring size.
Uniqueness
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone is unique due to its larger ring size and higher sulfur content, which allows it to form more stable and diverse metal complexes compared to its smaller counterparts. This makes it particularly valuable in applications requiring strong and specific metal ion binding.
Propriétés
Numéro CAS |
66785-63-5 |
|---|---|
Formule moléculaire |
C12H16O4S6 |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
1,4,7,10,13,16-hexathiacyclooctadecane-2,3,11,12-tetrone |
InChI |
InChI=1S/C12H16O4S6/c13-9-10(14)21-7-3-18-4-8-22-12(16)11(15)20-6-2-17-1-5-19-9/h1-8H2 |
Clé InChI |
MVKWGJHKTIJXAN-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=O)C(=O)SCCSCCSC(=O)C(=O)SCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


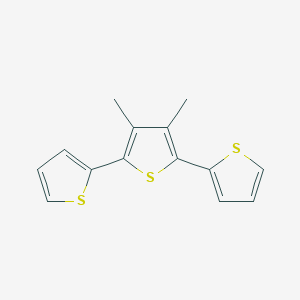


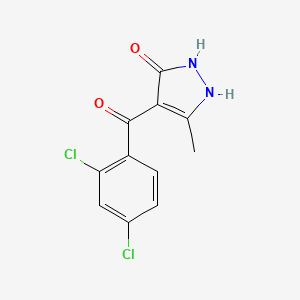
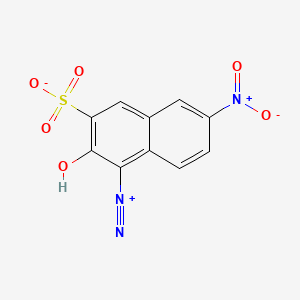
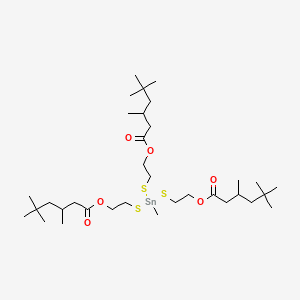
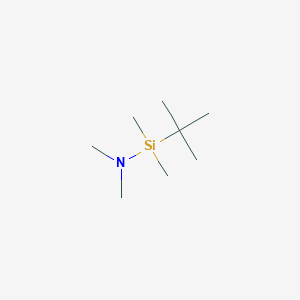
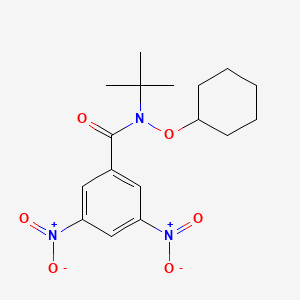



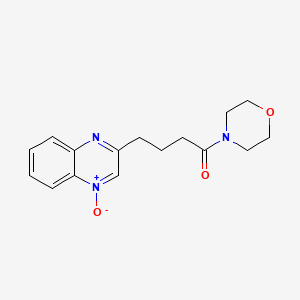
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
